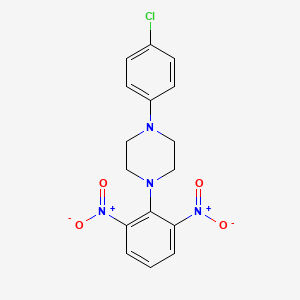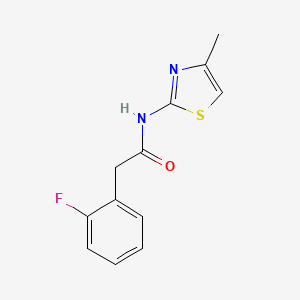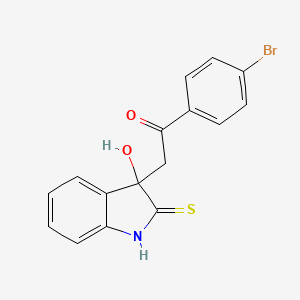![molecular formula C24H26Cl2N2O4 B5143352 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound '3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}', also known as bisoprolol, is a beta-adrenergic blocking agent that is used to treat hypertension, angina pectoris, and heart failure. It was first synthesized in 1975 and has since become a widely used medication due to its effectiveness and low incidence of side effects.
作用機序
Bisoprolol works by blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in cardiac output and blood pressure, which can help to reduce the workload on the heart. Bisoprolol also has antiarrhythmic properties, which can help to prevent or treat abnormal heart rhythms.
Biochemical and physiological effects:
Bisoprolol has a number of biochemical and physiological effects on the body. It reduces sympathetic nervous system activity, which can help to reduce heart rate and blood pressure. Bisoprolol also reduces the release of renin from the kidneys, which can help to reduce blood pressure. In patients with heart failure, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} can improve left ventricular function and reduce the risk of hospitalization.
実験室実験の利点と制限
Bisoprolol has a number of advantages for lab experiments. It is a well-established medication with a known mechanism of action, which makes it a useful tool for studying cardiovascular physiology. Bisoprolol is also relatively safe and has a low incidence of side effects, which makes it suitable for use in animal studies. However, there are some limitations to using 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} in lab experiments. It can be difficult to control the dose and timing of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} administration, which can make it challenging to study its effects over time. Additionally, 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} can interact with other medications and can have different effects in different patient populations, which can make it difficult to generalize the results of lab experiments.
将来の方向性
There are a number of potential future directions for research on 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}. One area of research could focus on developing new formulations of 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} that are more effective or have fewer side effects. Another area of research could focus on identifying new indications for 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}, such as in the treatment of other cardiovascular or non-cardiovascular conditions. Finally, future research could focus on identifying biomarkers or genetic factors that can predict the response to 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} treatment, which could help to personalize treatment for individual patients.
合成法
Bisoprolol can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-dibromobutane followed by reduction with lithium aluminum hydride, or the reaction of 4-chloroaniline with 1,4-dibromo-2-butene followed by reduction with sodium borohydride. The yield of the reaction is typically around 50-60%.
科学的研究の応用
Bisoprolol has been extensively studied in both clinical and preclinical research. In vitro studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} selectively blocks beta-1 adrenergic receptors and has little or no effect on beta-2 adrenergic receptors. This selectivity makes it an effective treatment for hypertension and other cardiovascular conditions. In vivo studies have shown that 3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol} reduces heart rate, cardiac output, and blood pressure, while also improving left ventricular function in patients with heart failure.
特性
IUPAC Name |
1-(4-chloroanilino)-3-[4-[3-(4-chloroanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26Cl2N2O4/c25-17-1-5-19(6-2-17)27-13-21(29)15-31-23-9-11-24(12-10-23)32-16-22(30)14-28-20-7-3-18(26)4-8-20/h1-12,21-22,27-30H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWBYGIRPWLDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)Cl)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-chlorophenyl)amino]propan-2-ol} | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)

![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)

![N,N-diethyl-2-[2-(2-nitrophenoxy)ethoxy]ethanamine](/img/structure/B5143323.png)
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)

![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)

![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)